Methyl 1-(aminomethyl)cyclopropanecarboxylate hydrochloride
Overview
Description
Methyl 1-(aminomethyl)cyclopropanecarboxylate hydrochloride is a chemical compound with the molecular formula C6H12ClNO2. It is a hydrochloride salt of methyl 1-(aminomethyl)cyclopropanecarboxylate, which is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Mechanism of Action
Target of Action
Methyl 1-(aminomethyl)cyclopropanecarboxylate hydrochloride, also known as methyl-ACC, is a structural analog of 1-aminocyclopropane-1-carboxylate acid (ACC), the direct precursor of the plant hormone ethylene . The primary target of methyl-ACC is the enzyme ACC oxidase (ACO), which is involved in the biosynthesis of ethylene .
Mode of Action
Methyl-ACC acts as an agonist of ethylene response in plants . Unlike other ACC analogs that act as ethylene antagonists by competitively binding with ACO, methyl-ACC enhances ethylene-related responses similar to ACC .
Biochemical Pathways
The action of methyl-ACC affects the ethylene biosynthesis pathway. Ethylene is a gaseous phytohormone that regulates a myriad of physiological and developmental processes in plants . By acting as an agonist of ethylene response, methyl-ACC can influence these processes, which include seed germination, root growth and hair formation, nodulation, leaf expansion, organ senescence and abscission, fruit ripening, and responses to various stresses .
Result of Action
Methyl-ACC triggers enhanced ethylene-related responses in plants . These include restrained root elongation, increased root hair number, promoted dark-induced leaf senescence, and accelerated ripening of postharvest tomato fruit . A higher amount of ethylene release was detected from the tomato leaves treated with methyl-ACC than from the mock control .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(aminomethyl)cyclopropanecarboxylate hydrochloride typically involves the following steps:
Cyclopropanation: The initial step involves the formation of a cyclopropane ring. This can be achieved through the reaction of an appropriate alkene with a diazo compound in the presence of a catalyst such as rhodium or copper.
Aminomethylation: The cyclopropane derivative is then subjected to aminomethylation. This involves the introduction of an aminomethyl group (-CH2NH2) to the cyclopropane ring. This can be done using formaldehyde and ammonia or a primary amine under acidic conditions.
Esterification: The resulting aminomethylcyclopropane is then esterified with methanol in the presence of an acid catalyst to form methyl 1-(aminomethyl)cyclopropanecarboxylate.
Hydrochloride Formation: Finally, the ester is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar steps but with optimizations for large-scale synthesis. This includes the use of continuous flow reactors for cyclopropanation and aminomethylation steps, which enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(aminomethyl)cyclopropanecarboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or the aminomethyl group to a primary amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester or aminomethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce primary alcohols.
Scientific Research Applications
Methyl 1-(aminomethyl)cyclopropanecarboxylate hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural products and agrochemicals.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the development of new materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-(aminomethyl)cyclopropanecarboxylate: The non-hydrochloride form of the compound, which has similar chemical properties but different solubility and stability characteristics.
Cyclopropanecarboxylic acid derivatives: Compounds with similar cyclopropane structures but different functional groups, such as cyclopropanecarboxylic acid or its esters.
Uniqueness
Methyl 1-(aminomethyl)cyclopropanecarboxylate hydrochloride is unique due to its specific combination of a cyclopropane ring, an aminomethyl group, and an ester functionality. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
methyl 1-(aminomethyl)cyclopropane-1-carboxylate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-9-5(8)6(4-7)2-3-6;/h2-4,7H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNOIBDCWPBGAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)CN.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70614299 | |
Record name | Methyl 1-(aminomethyl)cyclopropane-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70614299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914226-26-9, 1170782-90-7 | |
Record name | Methyl 1-(aminomethyl)cyclopropane-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70614299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 1-(aminomethyl)cyclopropane-1-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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